5-(Dimethylsulfamoyl)-1,3-dihydroisoindole-2-carboxamide
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Description
5-(Dimethylsulfamoyl)-1,3-dihydroisoindole-2-carboxamide is a useful research compound. Its molecular formula is C11H15N3O3S and its molecular weight is 269.32. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has highlighted the potential antitumor properties of compounds structurally related to 5-(Dimethylsulfamoyl)-1,3-dihydroisoindole-2-carboxamide. For example, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, with substitutions at the 5-position, demonstrated significant in vivo antitumor activity. These compounds, particularly those with electron-withdrawing substituents, showed activity against solid tumors like the Lewis lung solid tumor due to their ability to distribute efficiently within the body as monocations (Denny, Atwell, Rewcastle, & Baguley, 1987).
Antidepressant Properties
A novel series of 3-ethoxyquinoxalin-2-carboxamides, designed using a ligand-based approach, were synthesized and evaluated for their 5-HT3 receptor antagonism. The study found that compounds with higher antagonistic values exhibited significant antidepressant-like activity in forced swim tests. This suggests a potential therapeutic application of such compounds in the management of depression (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Antiviral Effects
The synthesis and evaluation of thiazole C-nucleosides for antiviral activity revealed compounds with significant activity against herpes virus, parainfluenza virus, and rhinovirus. These findings underscore the potential of structurally related compounds in antiviral therapy, highlighting the importance of structural modifications to enhance therapeutic efficacy (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Synthetic Methodologies
Research into novel synthetic methodologies has yielded efficient processes for creating derivatives with potential biological activities. For instance, diketene was used as an alternative substrate in a Biginelli-like multicomponent reaction to synthesize 5-carboxamide substituted 3,4-dihydropyrimidine-2(1H)ones. This method provides a simple and efficient way to create derivatives that could have various pharmacological applications (Shaabani, Seyyedhamzeh, Maleki, & Hajishaabanha, 2010).
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-1,3-dihydroisoindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-13(2)18(16,17)10-4-3-8-6-14(11(12)15)7-9(8)5-10/h3-5H,6-7H2,1-2H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZXABZIAXZFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CN(C2)C(=O)N)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.